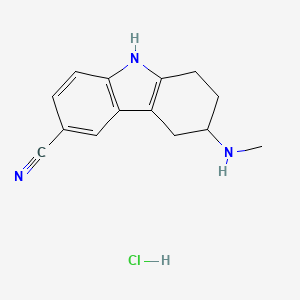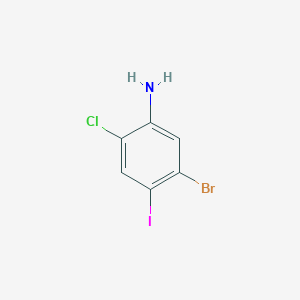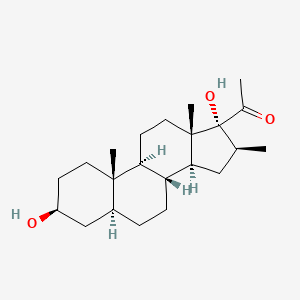
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C10H14N2O3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethoxy group and an acetic acid moiety. It is a derivative of acetic acid and is used in various chemical and biological applications.
Preparation Methods
The synthesis of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenylacetic acid with ethylene glycol to form an intermediate, which is then reduced to 4-aminophenylacetic acid. This intermediate is further reacted with ethylene oxide to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of specific catalysts and controlled reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Scientific Research Applications
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid include:
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound has a similar structure but lacks the phenyl ring.
4-Aminophenylacetic acid: This compound has a similar amino group attached to a phenyl ring but lacks the ethoxy and acetic acid moieties
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(4-aminoanilino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H14N2O3/c11-8-1-3-9(4-2-8)12-5-6-15-7-10(13)14/h1-4,12H,5-7,11H2,(H,13,14) |
InChI Key |
FQNZPZLDVSWTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)

![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

